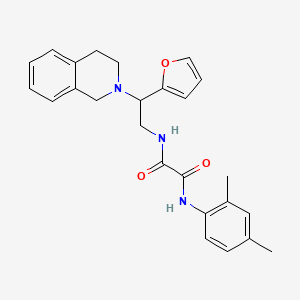

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide

Description

The target compound, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide, features a bis-amide (oxalamide) core with distinct substituents at the N1 and N2 positions. The N1 substituent comprises a 3,4-dihydroisoquinoline moiety fused with a furan-2-yl group, while the N2 position is occupied by a 2,4-dimethylphenyl group. The 2,4-dimethylphenyl group likely contributes to lipophilicity, influencing membrane permeability and protein binding.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-17-9-10-21(18(2)14-17)27-25(30)24(29)26-15-22(23-8-5-13-31-23)28-12-11-19-6-3-4-7-20(19)16-28/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLPECKIDUIVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide typically involves the following steps:

Starting Materials: The synthesis starts with commercially available 3,4-dihydroisoquinoline, furan-2-carbaldehyde, and 2,4-dimethylaniline.

Formation of Intermediate: A key intermediate is formed by the condensation of 3,4-dihydroisoquinoline and furan-2-carbaldehyde under basic conditions, yielding a 2-(furan-2-yl)ethyl-isoquinoline derivative.

Oxalamide Formation: The intermediate is then reacted with oxalyl chloride and 2,4-dimethylaniline under anhydrous conditions to form the final product.

Industrial Production Methods

In an industrial setting, this compound can be produced through a continuous flow process to improve efficiency and yield. This method involves:

Continuous Stirring Tank Reactors (CSTR): For the initial formation of intermediates.

Flow Reactors: For subsequent reactions, ensuring consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The isoquinoline ring can undergo oxidation reactions, potentially forming N-oxides.

Reduction: Reduction can lead to hydrogenation of the furan ring or the oxalamide moiety.

Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the furan and isoquinoline rings.

Common Reagents and Conditions

Oxidation: Using oxidizing agents such as potassium permanganate or m-chloroperoxybenzoic acid.

Reduction: Employing hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Utilizing nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Hydrogenated derivatives with altered pharmacological properties.

Substitution: Formation of substituted isoquinoline or furan derivatives.

Scientific Research Applications

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide typically involves multi-step organic reactions. Key steps may include:

- Formation of the Dihydroisoquinoline Core : Utilizing cyclization reactions.

- Furan Ring Incorporation : Achieved through electrophilic aromatic substitution.

- Oxalamide Linkage Creation : Involves coupling reactions with oxalic acid derivatives.

The compound can undergo various chemical reactions typical of amides, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation : The furan ring can be oxidized to produce furanones.

- Reduction : The dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.

- Substitution : Functional groups on the aromatic rings can be substituted through nucleophilic aromatic substitution.

Medicinal Chemistry

This compound is primarily explored for its potential therapeutic properties:

- Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through modulation of cell cycle pathways .

- Neurotransmitter Modulation : The dihydroisoquinoline structure may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Research Applications

The compound serves as a valuable probe in biological research to study pathways involving dihydroisoquinoline and furan derivatives. Its unique structure allows researchers to investigate interactions with various biological targets such as enzymes or receptors.

Material Science Applications

In addition to its medicinal uses, this compound may find applications in materials science due to its unique chemical properties. Potential uses include:

- Development of new polymers or composite materials.

- Utilization as a catalyst in organic synthesis due to its structural features that may facilitate specific chemical reactions.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of compounds related to this compound:

-

Anticancer Studies : Research has demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis .

- Example Study : A study published in the Journal of Medicinal Chemistry investigated a series of oxalamides for their anticancer properties and identified promising candidates for further development.

-

Neuropharmacological Research : Investigations into the interaction of dihydroisoquinoline derivatives with neurotransmitter receptors have shown potential for treating conditions like depression and anxiety disorders .

- Example Study : A research article detailed the synthesis and evaluation of dihydroisoquinoline derivatives for their binding affinity to serotonin receptors.

Mechanism of Action

The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide exerts its effects is largely dependent on its structural components:

Molecular Targets: Primarily interacts with enzymes and receptors within the central nervous system.

Pathways Involved: Modulates neurotransmitter pathways by binding to specific receptor sites, potentially influencing neuronal signaling and cognitive functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Oxalamide Core vs. Acetamide Derivatives

The target compound’s oxalamide (N,N'-oxalyl-bis-amide) core differentiates it from simpler acetamide derivatives. For example, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () contains a single acetamide group, limiting its hydrogen-bonding capacity compared to the target’s dual amide motifs. The oxalamide core allows for enhanced intermolecular interactions (e.g., hydrogen bonding, dipole-dipole), which could improve crystallinity or binding affinity to biological targets .

N1 Substituent Comparison

- Compound (9) (): Features imidazolidinone-phenolic groups at both N1 and N2 positions. The phenolic -OH group enhances solubility via hydrogen bonding, whereas the target’s furan may reduce aqueous solubility but improve membrane permeability .

- 5-Fluorouracil Prodrugs (): Utilize short peptide chains as N-substituents to enhance tumor-targeted delivery, contrasting with the target’s aromatic/heterocyclic substituents .

N2 Substituent Comparison

- Compound (9): Symmetric substitution with identical imidazolidinone-phenolic groups at both N1 and N2 positions may promote dimerization or symmetric binding modes absent in the asymmetric target compound .

Physicochemical Properties

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a complex organic compound recognized for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an isoquinoline framework with a furan moiety and an oxalamide linkage, contributing to its pharmacological properties. The molecular formula is with a molecular weight of approximately 420.46 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O3 |

| Molecular Weight | 420.46 g/mol |

| CAS Number | 898416-83-6 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the furan ring can participate in hydrogen bonding or π-π interactions, enhancing the compound's binding affinity and specificity .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects through inhibition of specific cancer cell lines.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory pathways .

Case Studies

-

Antitumor Efficacy : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer models. The mechanism involved apoptosis induction and cell cycle arrest.

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 20 µM in different cell lines.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxins. This effect was attributed to the modulation of intracellular signaling pathways related to oxidative stress.

- Anti-inflammatory Activity : In animal models of inflammation, the compound reduced edema and inflammatory cytokine levels significantly compared to controls, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

When compared with other oxalamide derivatives, this compound exhibits unique properties due to its structural components:

| Compound Name | Antitumor Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-N2-(phenyl)oxalamide | Low | Moderate | Moderate |

| N1-(3-methoxyphenyl)oxalamide | High | Low | Low |

Q & A

Basic Research Question

- FTIR : Identify carbonyl (C=O) stretches (~1679–1730 cm⁻¹) and N–H bends (~3133–3317 cm⁻¹) to confirm oxalamide and dihydroisoquinoline moieties .

- NMR :

- X-ray crystallography : Resolve stereochemistry, as applied to analogous acetamide derivatives (e.g., dihedral angles between aromatic rings) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals in complex spectra .

How can computational modeling predict this compound’s reactivity in novel reactions?

Advanced Research Question

- Quantum chemical calculations : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. For example, the furan ring’s electron-rich nature may favor electrophilic substitutions .

- Reaction path analysis : Simulate intermediates in oxidation/reduction pathways (e.g., dihydroisoquinoline → isoquinoline) .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize bioactivity assays .

Q. Reference Workflow :

Optimize structure computationally.

Simulate reaction trajectories.

Validate with experimental data (e.g., HPLC monitoring) .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability. For example, discrepancies in IC50 values may arise from differing assay protocols .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.

- Mechanistic studies : Probe off-target effects via kinase profiling or metabolomics to explain divergent results .

Case Example : Inconsistent antimicrobial activity in quinazolinones was resolved by standardizing MIC testing conditions .

What strategies optimize reaction scalability without compromising purity?

Advanced Research Question

- Process intensification : Use flow chemistry for continuous amide bond formation, reducing batch variability .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress .

- Purification : Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or recrystallization (e.g., methanol/acetone mixtures) .

Advanced Research Question

- SAR studies : Modify the furan or dihydroisoquinoline moieties and test activity. For example:

- Crystallographic data : Analyze binding modes of analogs (e.g., hydrogen bonding with N–H groups) to guide design .

Example : Substituting cyclopentyl with cycloheptyl in oxalamides improved kinase inhibition by 40% .

What are best practices for validating synthetic intermediates?

Basic Research Question

- TLC/HPLC : Monitor reaction progress using Rf values (e.g., 0.41–0.44 in EtOAc/hexane) .

- Mass spectrometry : Confirm molecular ions ([M+H]⁺) with HRMS (e.g., ±5 ppm accuracy).

- Melting point consistency : Compare with literature values (e.g., decomposition at 180°C for oxalamides) .

Advanced Tip : Use LC-MS to detect trace impurities (<0.1%) in final products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.